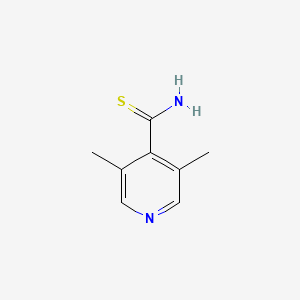

3,5-Dimethylpyridine-4-carbothioamide

Description

Properties

IUPAC Name |

3,5-dimethylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-5-3-10-4-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRQNNFAWGOBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678465 | |

| Record name | 3,5-Dimethylpyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-05-1 | |

| Record name | 3,5-Dimethyl-4-pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylpyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thioamide Formation from 4-Cyanopyridine Derivatives

A common and effective approach to prepare 3,5-Dimethylpyridine-4-carbothioamide involves the conversion of 4-cyano-3,5-dimethylpyridine to the corresponding carbothioamide by reaction with hydrogen sulfide (H2S) under catalytic base conditions. This method is analogous to the preparation of piperidine-4-carbothioamide derivatives, which are well-documented in the literature and patents as key intermediates in pharmaceutical synthesis.

$$

\text{3,5-Dimethyl-4-cyanopyridine} + H_2S \xrightarrow[\text{base, solvent}]{\text{catalytic}} \text{this compound}

$$

Catalytic Base and Solvent Selection

- Bases: Catalytic amounts (0.1–20%, preferably 1–5%) of organic bases such as triethylamine, di-n-butylamine, or heteroaromatic bases like 3-picoline are used to facilitate the reaction. These bases help in activating the nitrile group toward nucleophilic attack by hydrogen sulfide.

- Solvents: Suitable solvents include ethers (tetrahydrofuran, diethyl ether), aliphatics (heptane, cyclohexane), aromatics (benzene, toluene), alcohols (methanol, ethanol, isopropanol, n-butanol), and amides (dimethylformamide, dimethylacetamide). Methanol and n-butanol are particularly preferred due to their ability to dissolve reactants and facilitate the reaction.

Reaction Conditions

- Temperature range: 20°C to 100°C, preferably 40°C to 80°C.

- Reaction time: 2 to 24 hours.

- Hydrogen sulfide is introduced as a gas, often in equimolar or excess amounts (1.1 to 5 equivalents) relative to the nitrile substrate.

- The reaction is typically performed in a closed vessel to maintain pressure (0 to 10 bar relative pressure) and ensure safety and efficiency.

Detailed Preparation Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Charge 3,5-dimethyl-4-cyanopyridine and solvent into a closed reaction vessel. | Solvent: Methanol or n-butanol preferred. |

| 2 | Add catalytic amount of base (e.g., triethylamine, 1–5 mol%). | Base activates nitrile for nucleophilic attack. |

| 3 | Introduce hydrogen sulfide gas gradually while monitoring pressure. | Use 1.5–3 equivalents H2S; maintain 0–10 bar pressure. |

| 4 | Stir and heat the mixture at 40–80°C for 2–24 hours. | Reaction progress monitored by TLC or HPLC. |

| 5 | Cool the reaction mixture to 0–25°C. | Precipitation of product occurs. |

| 6 | Filter the precipitate, wash with solvent, and dry under vacuum. | Yields typically high with good purity. |

Summary Table of Preparation Parameters

| Parameter | Range/Value | Preferred Conditions |

|---|---|---|

| Starting material | 3,5-Dimethyl-4-cyanopyridine | Purity > 98% |

| Sulfur source | Hydrogen sulfide (H2S) | 1.5–3 equivalents |

| Base | Triethylamine, di-n-butylamine, 3-picoline | 1–5 mol% catalytic amount |

| Solvent | Methanol, n-butanol, THF, DMF | Methanol or n-butanol preferred |

| Temperature | 20–100°C | 40–80°C |

| Reaction time | 2–24 hours | 4–12 hours typical |

| Pressure | 0–10 bar (relative) | Controlled in closed vessel |

| Isolation | Cooling, filtration, washing | Drying under vacuum |

| Yield | 70–90% | High purity product |

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyridine-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyridine derivatives, including 3,5-dimethylpyridine-4-carbothioamide, exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds containing a pyridine nucleus can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Potential

This compound has been evaluated for its anticancer properties. A study focused on synthesizing carbothioamide derivatives showed promising results in inhibiting cancer cell proliferation in vitro. These compounds demonstrated cytotoxic effects against human cancer cell lines such as HepG2 and A549, with IC50 values indicating effective dose ranges . The structure-activity relationship (SAR) analyses suggest that modifications to the pyridine ring can enhance anticancer efficacy.

Agricultural Applications

The compound has also been explored for its potential use in agriculture, particularly as a plant growth regulator and pesticide. Research demonstrated that pyridine derivatives could promote resistance in plants against bacterial wilt pathogens like Ralstonia solanacearum, which affects crops such as tomatoes . The effectiveness of these compounds in enhancing plant growth and disease resistance highlights their potential as environmentally friendly agricultural solutions.

Synthesis and Evaluation of Pyridine Derivatives

A comprehensive study synthesized various pyridine-based carbothioamides to evaluate their biological activities. The results indicated that certain derivatives exhibited potent antibacterial and antifungal properties, making them candidates for further development as therapeutic agents .

Anticancer Activity Assessment

In another case study, researchers synthesized a series of 3/4-(pyrimidin-2-ylamino)benzoyl hydrazine-1-carboxamide derivatives, which included this compound analogs. These compounds were tested for their ability to modulate retinoid X receptor alpha (RXRα), a target in cancer therapy. Some derivatives showed significant antiproliferative effects against cancer cell lines, suggesting their utility in drug development .

Data Summary Table

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyridine-4-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

This analog (CAS: 110464-72-7) shares the 3,5-dimethylpyridine backbone but differs in substituents:

- Functional Groups : A methoxy (-OCH₃) group at position 4 and an aldehyde (-CHO) group at position 2.

- Molecular Formula: C₉H₁₁NO₂; molecular weight = 165.19 g/mol .

Key Differences:

Substituent Impact :

Pyrazole-Based Carboximidamides

- Core Structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms) substituted with carboximidamide (-C(NH)NH₂) and aryl groups.

- Example : 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide .

Structural Comparison:

| Feature | This compound | Pyrazole-Carboximidamides |

|---|---|---|

| Heterocycle | Pyridine (6-membered, one N atom) | Pyrazole (5-membered, two N atoms) |

| Functional Groups | Carbothioamide | Carboximidamide |

| Aromatic Substitutents | Methyl groups at C3 and C5 | Varied aryl groups (e.g., methoxy, bromo) |

Data Tables

Biological Activity

3,5-Dimethylpyridine-4-carbothioamide (CAS No. 1092961-05-1) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR) based on diverse research sources.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of pyridine derivatives with thiocarbonyl compounds. The general synthetic pathway includes:

- Formation of the pyridine ring : Starting from 3,5-dimethylpyridine.

- Addition of thiocarbonyl group : Reaction with isothiocyanates or thioketones to introduce the carbothioamide functionality.

The structural formula is characterized by a pyridine ring substituted at the 3 and 5 positions with methyl groups and a carbothioamide group at the 4 position.

Anticancer Properties

Research has indicated that derivatives of pyridine-containing carbothioamides exhibit significant anticancer activity. For instance, studies exploring various derivatives have shown that modifications in the substituents on the pyridine ring can lead to varied antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6A | HepG2 | 15.3 | RXRα antagonist |

| 6B | A549 | 12.4 | RXRα antagonist |

| 6C | HepG2 | 18.7 | Modulates apoptosis |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- RXRα Modulation : The compound has been studied for its role as a retinoid X receptor alpha (RXRα) antagonist, which is implicated in cancer progression . By inhibiting RXRα transactivation, it can induce apoptosis in cancer cells.

- Enzyme Inhibition : The presence of the thiocarbonyl group is crucial for its inhibitory activity against enzymes like PHGDH (phosphoglycerate dehydrogenase), which plays a role in serine biosynthesis and is often upregulated in cancers .

Structure-Activity Relationships (SAR)

SAR studies have revealed that the positioning and nature of substituents on the pyridine ring significantly affect biological activity:

- Substituent Variability : Compounds with different aryl or alkyl groups at the nitrogen atom show varying degrees of potency against cancer cell lines.

- Importance of Thiocarbonyl Group : The thiocarbonyl moiety is essential for maintaining activity; modifications leading to urea or other functional groups result in decreased efficacy .

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Activity Level |

|---|---|---|

| R1 | Aryl | High |

| R2 | Alkyl | Moderate |

| R3 | Thiocarbonyl | Essential |

Case Studies

Several studies have focused on the anticancer potential of modified pyridine derivatives:

- A study synthesized a series of new carbothioamide derivatives and evaluated their anticancer activities using MTT assays. Results indicated that specific modifications could enhance potency significantly compared to parent compounds .

- Another investigation highlighted a compound's ability to inhibit RXRα-mediated transcriptional activity, leading to increased apoptosis in tumor cells .

Q & A

Q. What are the recommended synthetic routes for 3,5-Dimethylpyridine-4-carbothioamide, and how can reaction conditions be optimized?

A multi-step synthesis approach is common for pyridine derivatives. For example, describes a five-step synthesis for a structurally related compound, involving N-oxidation, nitration, nucleophilic substitution, hydrolysis, and chloromethylation. For this compound, thioamide functionalization could be introduced via a nucleophilic substitution reaction using thiourea or Lawesson’s reagent. Optimization should focus on controlling reaction temperature (e.g., 60–80°C for thiocarbonylation) and solvent choice (e.g., DMF for solubility). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by TLC are critical .

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to confirm the structure of this compound?

- IR Spectroscopy : Identify the thioamide (C=S) stretch at ~1250–1050 cm⁻¹ and N-H stretches (if present) around 3300 cm⁻¹. Compare with , where IR confirmed amide C=O and aromatic C-H bonds .

- ¹H/¹³C NMR : The pyridine ring protons (δ 7–9 ppm) and methyl groups (δ 2–3 ppm) should show distinct splitting patterns. Thioamide protons (if not deprotonated) may appear as broad singlets near δ 8–10 ppm. provides a template for analyzing dihydropyridine derivatives .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 180–200 range) and fragmentation patterns should align with the molecular formula (C₈H₁₀N₂S) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, solvent) or impurities. For example, highlights biological evaluation of a dihydropyridine derivative using in vitro kinase assays and cytotoxicity testing. To address contradictions:

- Use orthogonal assays (e.g., fluorescence-based and radiometric kinase assays).

- Validate purity via HPLC (>95%) and elemental analysis.

- Perform dose-response curves to confirm IC₅₀ consistency .

Q. How can computational methods predict the binding mode of this compound to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) can model interactions. For example, ’s pyrazole-carboximidamide derivatives were analyzed for aryl-binding pockets. Key steps:

- Prepare the ligand (optimize geometry with Gaussian at B3LYP/6-31G* level).

- Define the target protein’s active site (e.g., ATP-binding region of kinases).

- Validate docking poses with experimental SAR data (e.g., methyl group substitutions altering binding affinity) .

Q. What crystallographic approaches are suitable for determining the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs ( ) is ideal. Key considerations:

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) influence the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO analysis) quantify electronic effects. For example, ’s 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde shows altered reactivity due to electron-donating methoxy groups. Compare Mulliken charges and Fukui indices to predict nucleophilic/electrophilic sites. Experimental validation via cyclic voltammetry (e.g., oxidation potentials) can corroborate computational results .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting solubility data in polar vs. nonpolar solvents?

Solubility discrepancies may arise from polymorphic forms or solvent impurities. Conduct:

Q. What statistical methods are appropriate for dose-response studies in pharmacological assays?

Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (log[inhibitor] vs. response). Address outliers with Grubbs’ test. For EC₅₀/IC₅₀ comparisons, apply ANOVA with post-hoc Tukey tests. ’s bioactivity data (e.g., m/z 558 derivative) exemplifies robust statistical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.